4-Borono-3-methoxybenzoic acid
Overview
Description
4-Borono-3-methoxybenzoic acid is an organic compound with the molecular formula C8H9BO5. It is a derivative of benzoic acid, where a boronic acid group is attached to the benzene ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Mechanism of Action
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Boronic acids are known to cause changes in the function of their targets through covalent bonding.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Borono-3-methoxybenzoic acid typically involves the borylation of 3-methoxybenzoic acid. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron as the boron source. The reaction is carried out in the presence of a base such as potassium acetate and a palladium catalyst under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 4-Borono-3-methoxybenzoic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form alcohols under specific conditions.
Substitution Reactions: It can undergo electrophilic aromatic substitution reactions due to the presence of the methoxy group on the benzene ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., toluene or ethanol).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Biaryl Compounds: From Suzuki-Miyaura coupling.
Quinones and Alcohols: From oxidation and reduction reactions.
Scientific Research Applications
4-Borono-3-methoxybenzoic acid has diverse applications in scientific research:
Comparison with Similar Compounds
- 4-Bromo-3-methoxybenzoic acid
- 3-Methoxybenzoic acid
- 4-Borono-2-methoxybenzoic acid
Comparison: 4-Borono-3-methoxybenzoic acid is unique due to the presence of both a boronic acid group and a methoxy group on the benzene ring. This combination allows for versatile reactivity in cross-coupling reactions and other transformations. Compared to 4-Bromo-3-methoxybenzoic acid, it offers a more environmentally benign alternative for forming carbon-carbon bonds .
Properties
IUPAC Name |
4-borono-3-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BO5/c1-14-7-4-5(8(10)11)2-3-6(7)9(12)13/h2-4,12-13H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWXOEQLYFYTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(=O)O)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630899 | |
Record name | 4-Borono-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
741699-09-2 | |
Record name | 4-Borono-3-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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